molecular formula C19H18FNO B2383691 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 331254-66-1

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B2383691
CAS No.: 331254-66-1
M. Wt: 295.357
InChI Key: KZMKLRCQHKEHNQ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines This compound is characterized by the presence of a 4-fluorobenzoyl group attached to a dihydroquinoline ring system

Preparation Methods

The synthesis of 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted quinoline derivatives .

Scientific Research Applications

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group is known to enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other similar compounds such as:

Properties

IUPAC Name

(4-fluorophenyl)-(2,2,4-trimethylquinolin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c1-13-12-19(2,3)21(17-7-5-4-6-16(13)17)18(22)14-8-10-15(20)11-9-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMKLRCQHKEHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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